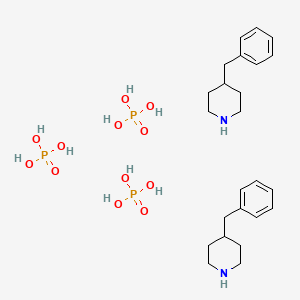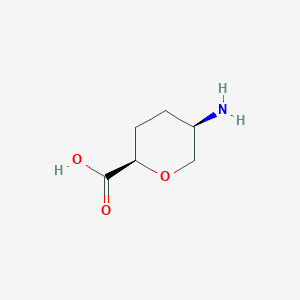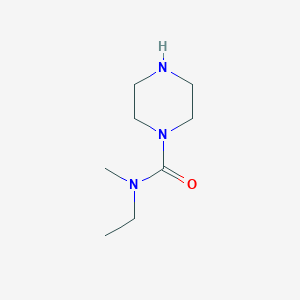
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-1H-imidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4,5-diphenyl-1H-imidazole and 2,4,6-trinitrophenol. 4,5-Diphenyl-1H-imidazole is a heterocyclic compound with a molecular formula of C15H12N2, known for its applications in various fields such as pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazole typically involves the cyclization of benzil with ammonium acetate in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of 4,5-diphenyl-1H-imidazole follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield . The production of 2,4,6-trinitrophenol is carried out in specialized facilities designed to handle the highly exothermic nitration reaction safely .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.
Major Products Formed
4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.
2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
2,4,6-Trinitrophenol is primarily used in:
Mécanisme D'action
The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar compounds include 2,4,5-triphenylimidazole and 4,5-diphenylimidazol-1,2,3-triazole.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
4,5-Diphenyl-1H-imidazole is unique due to its structural features, which allow for diverse chemical modifications and applications . Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
2,4,6-Trinitrophenol is unique for its high explosive properties and its ability to undergo multiple nitration reactions . Its stability and reactivity make it a valuable compound in explosive formulations .
Propriétés
Numéro CAS |
676265-81-9 |
|---|---|
Formule moléculaire |
C21H15N5O7 |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |
Clé InChI |
XQDDQDQWQCWKGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)

![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)




![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
